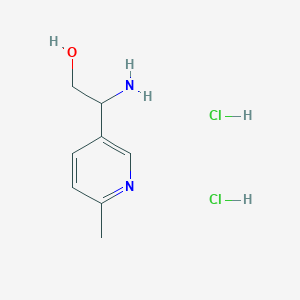

2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl” is a chemical compound with the linear formula C8H14Cl2N2O . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl” is represented by the linear formula C8H14Cl2N2O . This indicates that the compound contains eight carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are compounds that have garnered significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The compound “2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl” can be utilized in the synthesis of these heterocyclic compounds, which are also known as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .

Catalyst-Free Organic Synthesis

The compound can be used in catalyst-free organic synthesis methods, particularly under microwave irradiation. This approach is valued for being clean, high yielding, and environmentally benign, avoiding the use of solvents and catalysts that require recovery and disposal .

Pharmaceutical Drug Development

Derivatives of 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl have been incorporated into several commercialized drugs, such as the sedative Zolpidem and the heart-failure drug Olprinone. These applications highlight the compound’s relevance in the development of new pharmaceuticals .

Palladium-Catalyzed Cross-Coupling Reactions

The compound is a candidate for palladium-catalyzed Suzuki cross-coupling reactions. This process is used to synthesize novel pyridine derivatives, which are important in various chemical industries, including the pharmaceutical sector .

Material Science Research

In material science, the compound can be used to develop new materials with specific electronic or photonic properties. Its derivatives can be used as intermediates in the synthesis of complex molecules that form part of advanced materials .

Environmental Chemistry

Due to its potential in catalyst-free synthesis, the compound can contribute to greener chemical processes. This aligns with the increasing need for environmentally sustainable practices in chemistry, reducing the ecological footprint of chemical synthesis .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-7(4-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSMURKSQBONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(6-methylpyridin-3-YL)ethan-1-OL dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)